molecular formula C9H9ClN2OS B3024901 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 86488-00-8

6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B3024901
CAS RN: 86488-00-8
M. Wt: 228.7 g/mol
InChI Key: SVZSNASRUSJMAF-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Techniques : Research has explored efficient synthesis methods for related thiazolopyrimidinones, with one study focusing on microwave irradiation techniques for synthesizing potentially bioactive thiazolopyrimidinones (Djekou et al., 2006).

Biological and Medicinal Applications

  • Antibacterial and Antitubercular Activities : Various derivatives of thiazolopyrimidinones have shown promising antibacterial and antitubercular activities. This was demonstrated through the synthesis of novel compounds and subsequent screening for these activities (Cai et al., 2016).
  • Anticancer Potential : Studies have synthesized novel thiazolopyrimidinone derivatives and evaluated them for their anticancer activity. For instance, certain derivatives exhibited significant activity against human breast and lung cancer cell lines (Gaonkar et al., 2018).
  • Antimicrobial Activity : Some synthesized thiazolopyrimidinone derivatives have demonstrated antimicrobial activity, offering potential for developing new antimicrobial agents (Gein et al., 2015).

Pharmacological Effects

  • Anti-Inflammatory and Antinociceptive Properties : Thiazolopyrimidine derivatives have been evaluated for their anti-inflammatory and antinociceptive activities, showing potential for pain and inflammation treatment (Alam et al., 2010).
  • Growth Stimulant Properties : Certain derivatives have been explored for their growth stimulant properties, indicating potential agricultural applications (Pivazyan et al., 2017).

Chemical Properties and Interactions

  • Structural and Supramolecular Studies : Research on thiazolopyrimidines includes understanding their structural modifications and conformational features, which is crucial for designing more effective compounds (Nagarajaiah & Begum, 2014).

Antioxidant Activities

  • Evaluation of Antioxidant Activities : Novel thiazolopyrimidines have been synthesized and their antioxidant activities assessed, showing that they possess significant antioxidant capabilities (Khalilpour et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-(2-chloroethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-6-7(2-3-10)8(13)12-4-5-14-9(12)11-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSNASRUSJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355868
Record name 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

CAS RN

86488-00-8
Record name 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 2-thiazolamine, 76 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone, 1.2 parts of concentrated hydrochloric acid and 270 parts of methylbenzene was stirred and refluxed for 2 hours using a water-separator. The reaction mixture was cooled and 340 parts of phosphoryl chloride were added at a temperature between 20° and 30° C. The whole was heated slowly to 100°~110° C. and stirring was continued for 2 hours at this temperature. The reaction mixture was evaporated and the residue was poured into a mixture of crushed ice and ammonium hydroxide. The product was extracted with trichloromethane. The extract was dried. filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2-propanol and 1,1'-oxybisethane, yielding 36 parts of 6-(2 -chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (interm. 48).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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